Terbium-161
Description
Properties
CAS No. |
14391-19-6 |
|---|---|
Molecular Formula |
T |
Molecular Weight |
160.92758 g/mol |
IUPAC Name |
terbium-161 |
InChI |
InChI=1S/Tb/i1+2 |
InChI Key |
GZCRRIHWUXGPOV-NJFSPNSNSA-N |
SMILES |
[Tb] |
Isomeric SMILES |
[161Tb] |
Canonical SMILES |
[Tb] |
Synonyms |
161Tb radioisotope Tb-161 radioisotope Terbium-161 |
Origin of Product |
United States |
Comparison with Similar Compounds
Physical and Decay Properties
¹⁶¹Tb and ¹⁷⁷Lu share comparable β⁻-energies and half-lives but differ in electron emissions:
| Parameter | This compound | Lutetium-177 |
|---|---|---|
| T₁/₂ | 6.95 days | 6.65 days |
| Mean β⁻-energy | 154 keV | 134 keV |
| γ-ray emissions | 48.9 keV, 74.6 keV | 113 keV, 208 keV |
| Electron emissions | Conversion/Auger (~2/decay) | None |
| Daughter product | Stable ¹⁶¹Dy | Stable ¹⁷⁷Hf |
| Therapeutic range | Short (µm–mm) | Medium (2–10 mm) |
¹⁶¹Tb’s conversion/Auger electrons deliver high linear energy transfer (LET) within a short range (<500 µm), enhancing absorbed doses to micrometastases. Dose calculations show a 3–4× higher absorbed dose for ¹⁶¹Tb vs. ¹⁷⁷Lu in spheres <1 mm diameter .
Pharmacokinetics and Biodistribution
Preclinical studies confirm identical pharmacokinetics for ¹⁶¹Tb- and ¹⁷⁷Lu-labeled somatostatin analogues (e.g., DOTATOC, DOTA-LM3):
Therapeutic Efficacy
- Neuroendocrine tumors (NETs) : ¹⁶¹Tb-DOTA-LM3 (antagonist) showed 2× higher tumor uptake than ¹⁷⁷Lu-DOTATOC (agonist), with superior tumor regression in mice .
- Prostate cancer : ¹⁶¹Tb-PSMA-617 delivered 40% higher tumor absorbed doses than ¹⁷⁷Lu-PSMA-617 in preclinical models .
This compound vs. Alpha Emitters (e.g., Actinium-225)
| Parameter | This compound | Actinium-225 |
|---|---|---|
| Emission type | β⁻, γ, conversion/Auger | α-particles |
| Range in tissue | <500 µm (electrons) | 50–100 µm (α-particles) |
| Daughter nuclides | Stable ¹⁶¹Dy | Radioactive (²¹³Bi, ²⁰⁹Tl, etc.) |
| Production complexity | Moderate (reactor-based) | High (requires ²²⁵Ra/²²⁹Th) |
¹⁶¹Tb avoids α-emitter risks (e.g., daughter radionuclide toxicity) and is better suited for treating disseminated microtumors due to its electron emissions .
Production and Supply Challenges
¹⁶¹Tb is produced via:
Neutron irradiation of enriched ¹⁶⁰Gd₂O₃ targets.
Chemical separation using cation/anion exchange chromatography .
Preparation Methods
Primary Production via ¹⁶⁰Gd(n,γ)¹⁶¹Gd→¹⁶¹Tb
The dominant production method involves neutron capture on enriched gadolinium-160 (¹⁶⁰Gd) targets. At the BR2 reactor (Mol, Belgium), ¹⁶⁰Gd₂O₃ targets (≥96% enrichment) undergo irradiation in thermal neutron fluxes of 1×10¹⁴ n·cm⁻²·s⁻¹ for 7–21 days, yielding ¹⁶¹Tb via the decay sequence:
Post-irradiation processing begins with target dissolution in 1 M HNO₃, generating a solution containing ¹⁶¹Tb, unreacted ¹⁶⁰Gd, and neutron activation byproducts like dysprosium isotopes.
Yield Optimization
-
Target mass : 10–50 mg ¹⁶⁰Gd₂O₃ yields 6–20 GBq ¹⁶¹Tb at end of irradiation (EOI).
-
Irradiation duration : Extending from 7 to 21 days increases yield by 250% but introduces higher ¹⁶⁰Gd²⁺ interference.
-
Neutron spectrum : Thermal neutron reactors (e.g., SAFARI-1) produce ¹⁶¹Tb with <0.007% ¹⁶⁰Tb contamination compared to epithermal sources.
Radiochemical Separation and Purification
Multi-Step Chromatography Protocols
Post-dissolution purification eliminates ¹⁶⁰Gd²⁺ and lanthanide contaminants through sequential resin-based separations:
Cation Exchange (Sykam Resin)
Extraction Chromatography (TK Resins)
Triskem TK211 (NO₃⁻ form) and TK221 (Cl⁻ form) resins enable selective lanthanide separation:
-
TK211 : Retains Gd³⁺ in 3 M HNO₃ while eluting ¹⁶¹Tb³⁺ with 0.05 M HNO₃.
-
TK221 : Polystyrene-divinylbenzene matrix loaded with bis(2-ethylhexyl) phosphoric acid (HDEHP) separates Tb³⁺ from Dy³⁺ in 0.1 M HCl.
Table 1. Purification Performance Across Resin Systems
| Resin | Bed Volume | Eluent | Gd Removal | Tb Recovery |
|---|---|---|---|---|
| TK211 | 2 mL | 0.05 M HNO₃ | 99.9% | 97% |
| TK221 | 30 μL | 0.1 M HCl | 99.5% | 98% |
| Sykam | 10 mL | α-HIBA | 99.98% | 95% |
Automation and Scalability for Clinical Translation
TRASIS AIO Mini Module
This semi-automated system (Fig. 1) integrates three chromatography columns for end-to-end processing:
-
Column 1 (TK211) : Pre-concentrates ¹⁶¹Tb while removing bulk Gd³⁺
-
Column 2 (TK212) : Polishes Tb³⁺ by scavenging residual Dy³⁺
Operational parameters :
GMP-Compliant Production
The Modular-Lab PharmTracer system (Eckert & Ziegler) enables closed-system ¹⁶¹Tb-DOTATOC synthesis:
-
Labeling efficiency : 97.0% RCP (radiochromatographic purity) at 8.5 min retention time
-
Batch consistency : ±10% activity variation across 1–7.4 GBq productions
Table 2. Quality Control Metrics for ¹⁶¹Tb-DOTATOC
| Parameter | Specification | Method |
|---|---|---|
| Radiochemical purity | ≥95% | HPLC (C18 column) |
| Ethanol content | ≤10% v/v | Gas chromatography |
| Endotoxins | <175 IU/mL | LAL assay |
| Sterility | USP <71> | Membrane filtration |
Challenges and Innovations in Target Recycling
¹⁶⁰Gd Recovery Strategies
Recycling irradiated ¹⁶⁰Gd targets reduces production costs by 40–60%:
-
Anion exchange : 8 M HNO₃ elutes Gd³⁺ from Dowex 1×8 resin with 85% recovery.
-
Precipitation : Gd(OH)₃ precipitation at pH 10 yields 92% pure ¹⁶⁰Gd₂O₃ after calcination.
Comparative Analysis of ¹⁶¹Tb vs. ¹⁷⁷Lu Production
Yield and Purity Considerations
-
Specific activity : ¹⁶¹Tb achieves 4.1 TBq/mg vs. 3.0 TBq/mg for ¹⁷⁷Lu.
-
Byproducts : ¹⁶¹Tb requires Gd/Dy removal, whereas ¹⁷⁷Lu faces Yb contamination.
Table 3. Production Metrics: ¹⁶¹Tb vs. ¹⁷⁷Lu
| Parameter | ¹⁶¹Tb | ¹⁷⁷Lu |
|---|---|---|
| Target material | ¹⁶⁰Gd₂O₃ | ¹⁷⁶Yb₂O₃ |
| Irradiation time | 7–21 days | 5–7 days |
| Separation resin | TK221/Sykam | LN3/TK200 |
| Clinical batches | Up to 7.4 GBq | Up to 30 GBq |
Emerging Production Routes
Spallation Neutron Sources
The SINQ facility (PSI, Switzerland) produces ¹⁶¹Tb via ⁹⁰Zr(p,spall) reactions:
Q & A
Basic Research Questions
Q. What experimental methodologies are used to compare the therapeutic efficacy of Terbium-161 (¹⁶¹Tb) and Lutetium-177 (¹⁷⁷Lu) in preclinical models?
- Answer : Comparative studies typically use tumor-bearing mice or human xenograft models treated with radiopeptides (e.g., PSMA-617, DOTATOC) labeled with ¹⁶¹Tb or ¹⁷⁷Lu. Key metrics include:
- Tumor cell viability assays (e.g., MTT tests) to quantify cytotoxicity .
- Biodistribution studies using γ-counting to measure tumor-to-background ratios .
- Dosimetry calculations via Monte Carlo simulations to compare absorbed doses in micrometastases (<1 mm) .
- Data Table :
| Isotope | Average β⁻ Energy (keV) | Half-Life (Days) | Auger Electrons per Decay |
|---|---|---|---|
| ¹⁶¹Tb | 154 | 6.95 | ~2 |
| ¹⁷⁷Lu | 133 | 6.65 | 0 |
| Source: |
Q. How is the radiochemical purity of ¹⁶¹Tb-labeled biomolecules validated for preclinical use?
- Answer : Protocols involve:
- HPLC analysis with UV/γ-detectors to confirm >98% radiochemical purity .
- Challenging stability tests in human serum (37°C, 24–72 hours) to ensure minimal dissociation .
- Molar activity optimization (up to 180 MBq/nmol) using cation-exchange chromatography .
Q. What methods assess the renal and hematological toxicity of ¹⁶¹Tb-based radiopharmaceuticals?
- Answer : Preclinical safety assessments include:
- Long-term histopathology of kidneys in mice (e.g., after ¹⁶¹Tb-DOTA-folate administration) .
- Blood cell counts (leukocytes, platelets) monitored for myelosuppression via flow cytometry .
- Dosimetry limits : Renal radiation doses kept ≤23 Gy to avoid nephropathy .
Advanced Research Questions
Q. How can dual-isotope SPECT imaging with ¹⁶¹Tb and ¹⁷⁷Lu be optimized for translational studies?
- Answer :
- Collimator selection : Low-energy-high-resolution (LEHR) collimators for ¹⁶¹Tb (48.9–74.6 keV γ-rays) vs. medium-energy (MEGP) for ¹⁷⁷Lu .
- Phantom calibration : Use human-sized phantoms to standardize activity quantification across geometries .
- Reconstruction algorithms : Iterative methods (e.g., OSEM) to resolve overlapping γ-energies .
Q. What experimental designs validate the superior efficacy of ¹⁶¹Tb in targeting micrometastases?
- Answer :
- Subcellular localization studies : Compare ¹⁶¹Tb-DOTA-LM3 (membrane-bound) vs. ¹⁶¹Tb-DOTATOC-NLS (nuclear) in AR42J tumor models .
- Clonogenic assays : Measure survival fractions of tumor cells exposed to Auger electrons .
- In vivo metastasis models : Intravenous injection of disseminated cancer cells to simulate micrometastatic disease .
Q. What are the challenges in scaling up ¹⁶¹Tb production for clinical trials?
- Answer :
- Target enrichment : Use of ⁶⁰Gd₂O₃ (≥95% enrichment) to minimize ¹⁶⁰Tb impurities (T₁/₂=72.3 days) .
- Separation protocols : Multi-step cation-exchange + extraction chromatography for n.c.a. ¹⁶¹Tb .
- Reactor dependency : Shared infrastructure with ¹⁷⁷Lu production poses supply-chain risks .
Methodological Considerations
Q. How to address discrepancies in absorbed dose calculations between in vitro and in vivo models?
- Answer :
- Microdosimetry : Use Geant4-DNA simulations for cellular-scale dose modeling .
- Experimental validation : Compare Monte Carlo predictions with clonogenic assay outcomes .
Q. What criteria determine the selection of targeting agents (agonists vs. antagonists) for ¹⁶¹Tb therapy?
- Answer :
- Internalization efficiency : Antagonists (e.g., DOTA-LM3) show prolonged membrane retention, enhancing Auger electron effects .
- Tumor penetration : Smaller ligands (e.g., PSMA-617) improve diffusion into hypoxic regions .
Key Data Gaps and Future Directions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
